3D bioprinting of GelMA with enhanced extrusion printability through coupling sacrificial carrageenan†
Biomaterials Science Pub Date: 2023-12-07 DOI: 10.1039/D3BM01489D
Abstract
The potential of 3D bioprinting in tissue engineering and regenerative medicine is enormous, but its implementation is hindered by the reliance on high-strength materials, which restricts the use of low-viscosity, biocompatible materials. Therefore, a major challenge for incorporating 3D bioprinting into tissue engineering is to develop a novel bioprinting platform that can reversibly provide high biological activity materials with a structural support. This study presents a room temperature printing system based on GelMA combined with carrageenan to address this challenge. By leveraging the wide temperature stability range and lubricating properties of carrageenan the room temperature stability of GelMA could be enhanced, as well as creating a solid ink to improve the performance of solid GelMA. Additionally, by utilizing the solubility of carrageenan at 37 °C, it becomes possible to prepare a porous GelMA structure while mimicking the unique extracellular matrix properties of osteocytes through residual carrageenan content and amplifying BMSCs’ osteogenesis potential to some extent. Overall, this study provides an innovative technical platform for incorporating a low-viscosity ink into 3D bioprinting and resolves the long-standing contradiction between material printing performance and biocompatibility in bioprinting technology.
Recommended Literature
- [1] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [2] Atom-economical, catalyst-free hydrosulfonation of densely functionalized alkenes: access to oxindole-containing sulfones†
- [3] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [4] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [5] Mineralogical chemistry
- [6] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [7] Contents list
- [8] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†
- [9] The determination of thiourea by oxidation with selenious acid
- [10] Immobilisation and application of lipases in organic media
Journal Name:Biomaterials Science
Research Products
-
CAS no.: 189337-28-8
-
CAS no.: 126840-22-0